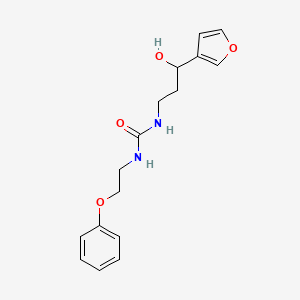

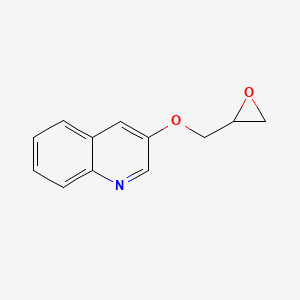

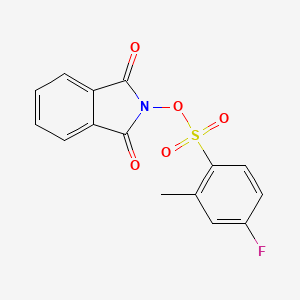

3-(Oxiran-2-ylmethoxy)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(Oxiran-2-ylmethoxy)quinoline derivatives involves multi-component reactions and various synthesis strategies. For example, one study described a three-component tandem reaction involving (2-arylsulfanyl-3-aryl-2-oxiranyl)(aryl)methanones and o-phenylenediamine, leading to the formation of quinoxalines through a presumed sequence of oxirane aminolysis, cyclisation, elimination, air oxidation, and condensation (Nasar, Kumar, & Perumal, 2007). Another approach for synthesizing substituted quinoline derivatives involves a two-component cycloaddition reaction , highlighting the versatility of synthetic methods for these compounds (Chen et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of the quinoline core and an oxiranyl group, which significantly influences their reactivity and interaction capabilities. The detailed molecular architecture can be elucidated through NMR, IR, and mass spectral data, providing insights into the spatial arrangement and electronic environment of the molecule (Aly et al., 2018).

Scientific Research Applications

Biological Activities and Medicinal Chemistry

Quinoline and its derivatives, such as 3-(Oxiran-2-ylmethoxy)quinoline, are recognized for their versatile applications in medicinal chemistry due to their broad spectrum of biological activities. They play a pivotal role in the development of compounds for various medical conditions including anti-cancer, anti-bacterial, anti-fungal, antimalarial, antioxidant, anti-HIV, anticonvulsant, and antiviral therapies. Notably, research on quinoline-1,3,4-oxadiazole hybrids has been extensive, focusing on their synthesis, biological activity, and structure-activity relationship, providing valuable insights for medicinal chemists in molecule development (Salahuddin et al., 2022).

Synthesis and Chemical Applications

Quinoline derivatives are synthesized using various innovative methodologies, such as microwave-assisted one-pot synthesis and A3-coupling, demonstrating their significance in synthetic organic chemistry. These methods contribute to the efficient synthesis of biologically active and industrially useful compounds (H. R. P. Naik et al., 2010), (Shivani Naidoo & V. Jeena, 2017).

Catalysis and Material Science

In material science and catalysis, quinoline derivatives are employed for their photophysical properties. They are used as photosensitizers in photoinitiated cationic polymerization and have been incorporated into various systems to enhance photovoltaic properties. These applications demonstrate the role of quinoline derivatives in advancing material science and renewable energy technologies (U. Bulut, G. Gunbas, & L. Toppare, 2010), (H. Zeyada, M. El-Nahass, & M. M. El-Shabaan, 2016).

properties

IUPAC Name |

3-(oxiran-2-ylmethoxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-4-12-9(3-1)5-10(6-13-12)14-7-11-8-15-11/h1-6,11H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGCULLVISDIHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

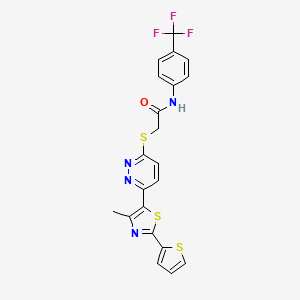

![3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2480478.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2480481.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2480482.png)

![2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2480486.png)

![propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2480487.png)